2-[[4-[(2,4-Diaminopteridin-6-yl)methylamino]benzoyl]amino]-5-hydrazinyl-5-oxopentanoic acid
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Overview
Description
2-[[4-[(2,4-Diaminopteridin-6-yl)methylamino]benzoyl]amino]-5-hydrazinyl-5-oxopentanoic acid is a compound known for its significant role in various scientific and medical applications. This compound is structurally related to folic acid and is often studied for its potential therapeutic uses, particularly in the field of oncology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[4-[(2,4-Diaminopteridin-6-yl)methylamino]benzoyl]amino]-5-hydrazinyl-5-oxopentanoic acid typically involves multiple steps. One common method includes the reaction of 2,4-diaminopteridine with benzoyl chloride to form an intermediate, which is then reacted with a hydrazine derivative to yield the final product. The reaction conditions often require controlled temperatures and the use of solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow synthesis and automated reaction monitoring. The use of high-performance liquid chromatography (HPLC) is common for the purification and quality control of the final product .
Chemical Reactions Analysis
Types of Reactions
2-[[4-[(2,4-Diaminopteridin-6-yl)methylamino]benzoyl]amino]-5-hydrazinyl-5-oxopentanoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, which may have distinct biological activities.
Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s efficacy and stability.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common in modifying the compound to enhance its properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines. The reactions are typically carried out under controlled conditions, with specific temperatures and pH levels to ensure optimal results .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while reduction can produce different reduced forms of the compound. Substitution reactions can result in a wide range of substituted derivatives, each with unique properties .
Scientific Research Applications
2-[[4-[(2,4-Diaminopteridin-6-yl)methylamino]benzoyl]amino]-5-hydrazinyl-5-oxopentanoic acid has numerous applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various chemical compounds and as a reagent in analytical chemistry.
Biology: The compound is studied for its effects on cellular processes and its potential as a tool in molecular biology experiments.
Medicine: It has shown promise in the treatment of certain cancers, acting as an antimetabolite that interferes with DNA synthesis.
Mechanism of Action
The mechanism of action of 2-[[4-[(2,4-Diaminopteridin-6-yl)methylamino]benzoyl]amino]-5-hydrazinyl-5-oxopentanoic acid involves its interaction with specific molecular targets. It acts as an antimetabolite, inhibiting enzymes involved in folate metabolism, such as dihydrofolate reductase (DHFR). This inhibition disrupts DNA synthesis and cell division, leading to the death of rapidly dividing cells, such as cancer cells .
Comparison with Similar Compounds
Similar Compounds
Methotrexate: A well-known antimetabolite used in cancer therapy, structurally similar to the compound .
Aminopterin: Another folic acid analog with similar biological activities.
Pralatrexate: A derivative with enhanced selectivity for cancer cells.
Uniqueness
2-[[4-[(2,4-Diaminopteridin-6-yl)methylamino]benzoyl]amino]-5-hydrazinyl-5-oxopentanoic acid is unique due to its specific structural modifications, which may confer distinct pharmacokinetic and pharmacodynamic properties. These modifications can result in improved efficacy, reduced toxicity, and better selectivity for target cells compared to similar compounds .
Properties
Molecular Formula |
C19H22N10O4 |
---|---|
Molecular Weight |
454.4 g/mol |
IUPAC Name |
2-[[4-[(2,4-diaminopteridin-6-yl)methylamino]benzoyl]amino]-5-hydrazinyl-5-oxopentanoic acid |
InChI |
InChI=1S/C19H22N10O4/c20-15-14-16(28-19(21)27-15)24-8-11(25-14)7-23-10-3-1-9(2-4-10)17(31)26-12(18(32)33)5-6-13(30)29-22/h1-4,8,12,23H,5-7,22H2,(H,26,31)(H,29,30)(H,32,33)(H4,20,21,24,27,28) |
InChI Key |
CMXWZRAWJHTSQU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC(CCC(=O)NN)C(=O)O)NCC2=CN=C3C(=N2)C(=NC(=N3)N)N |
Origin of Product |
United States |
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